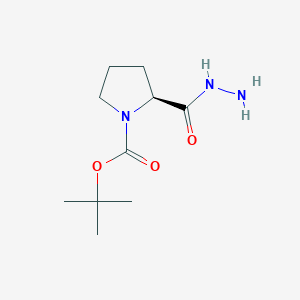

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

描述

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of organic compounds known as proline and derivatives. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a hydrazinecarbonyl moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including hydrazinolysis and cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

化学反应分析

Types of Reactions

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrrolidine derivatives .

科学研究应用

Anticancer Activity

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate has been investigated for its potential anticancer properties. Studies have shown that hydrazine derivatives can exhibit cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially leading to the development of novel anticancer agents.

Antimicrobial Properties

Research indicates that hydrazine derivatives possess antimicrobial activity. The application of this compound in formulations aimed at combating bacterial infections is an area of ongoing exploration. Its efficacy against resistant strains could be significant in addressing public health challenges.

Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Chiral Auxiliary

The chiral nature of this compound allows it to be used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often necessary for pharmacological activity.

Case Studies

作用机制

The mechanism of action of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Some compounds similar to (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate include:

- ®-1-Boc-3-pyrrolidinecarboxylic acid

- (S)-1-Boc-3-pyrrolidinecarboxylic acid

- (S)-1-Boc-piperidine-3-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, including the hydrazinecarbonyl moiety and the specific stereochemistry. This unique structure imparts distinct reactivity and potential biological activities, making it valuable in various research and industrial applications .

生物活性

(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, with a molecular formula of CHNO and a molecular weight of 229.28 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a hydrazinecarbonyl group, and a tert-butyl group.

Synthesis

The synthesis of this compound typically involves the reaction of Boc-L-Proline methyl ester with hydrazine hydrate under reflux conditions, yielding high purity and substantial yields (approximately 87%) . The synthetic route is crucial as it influences the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy. Its mechanism of action is thought to involve the inhibition of specific enzymes or receptors that play critical roles in cellular proliferation and survival.

Anticancer Activity

Preliminary studies suggest that compounds with structural similarities to this compound can inhibit the activity of kinases and phosphatases linked to cancer progression. For instance, compounds derived from hydrazinecarbonyl structures have shown promising results in inhibiting cancer cell lines, including MCF-7 and A549, with IC values ranging from 0.57 µM to 5.85 µM .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

- Receptor Modulation : The compound could modulate receptor activity that influences cancer cell proliferation.

Case Studies

Several case studies have highlighted the potential of similar compounds:

- Study on Hydrazone Derivatives :

- Inhibition Studies :

Data Table: Biological Activity Summary

| Compound | Target Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Enzyme inhibition |

| Hydrazone Derivative A | A549 | 3.0 | Enzyme inhibition |

| Hydrazone Derivative B | MCF-7 | <10 | Receptor modulation |

| CDK9 Inhibitor | Various | 0.63 - 1.32 | Kinase inhibition |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, and what key intermediates are involved?

The synthesis typically starts from L-proline derivatives, leveraging tert-butyl-protected pyrrolidine scaffolds. For example, tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate is prepared in four steps from L-proline, with subsequent functionalization via hydrazine coupling . A common strategy involves:

Carboxyl activation : Using coupling agents like DIPEA and isobutyl chloroformate in CH₂Cl₂ to form mixed anhydrides, followed by hydrazine nucleophilic attack .

Protection/deprotection : Boc (tert-butoxycarbonyl) groups are critical for amine protection, ensuring regioselectivity during multi-step syntheses .

Purification : Flash chromatography (e.g., 0–100% EtOAc/hexane gradients) and recrystallization yield high-purity products .

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

Chiral resolution or enantioselective catalysis ensures retention of the (S)-configuration. For example, starting from L-proline guarantees the correct stereochemistry at the pyrrolidine C2 position. Reaction conditions (e.g., low temperatures, inert atmospheres) minimize racemization during coupling steps .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons resonate at ~1.4 ppm .

- HRMS : Validates molecular weight and functional group addition (e.g., hydrazinecarbonyl moiety) .

- IR : Carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ confirm carbamate and hydrazide groups .

- Chiral HPLC : Ensures enantiomeric excess (>98% ee) for asymmetric applications .

Advanced Research Questions

Q. How can reaction yields be optimized for the hydrazinecarbonyl coupling step?

Key factors include:

- Stoichiometry : Excess hydrazine (1.2–1.5 eq) drives the reaction to completion .

- Activation method : Mixed anhydrides (via isobutyl chloroformate) outperform carbodiimide-based couplings in minimizing side products .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine, while CH₂Cl₂ reduces hydrolysis .

Yields typically range from 59–78%, with lower yields attributed to steric hindrance at the pyrrolidine C2 position .

Q. What are the applications of this compound in asymmetric catalysis or medicinal chemistry?

- Organocatalysis : The pyrrolidine-hydrazide scaffold serves as a bifunctional catalyst in Michael additions or aldol reactions, leveraging hydrogen-bonding interactions .

- Drug intermediates : Hydrazinecarbonyl groups are precursors for hydrazone-linked prodrugs or metal-chelating agents in anticancer studies .

- Peptide mimics : The Boc-protected amine enables incorporation into peptidomimetics for protease inhibition studies .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect reactivity and stability?

- Electron-withdrawing groups (e.g., bromine at C2) increase electrophilicity but reduce solubility, requiring DMF/THF mixtures for reactions .

- Steric bulk (e.g., tert-butyl groups) enhances stereochemical control but may slow coupling kinetics .

- Hydroxyethyl or methoxymethyl substituents improve water solubility for biological assays .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

- Yield variability : Hydrogenation steps in report 78% yield, while similar steps in yield 60%. This discrepancy may arise from catalyst loading (Pd/C vs. PtO₂) or pressure conditions .

- Purification challenges : Hydrazine byproducts in require acidic/basic washes, whereas uses column chromatography. Combining both methods improves purity .

Q. What computational or mechanistic studies support the design of derivatives?

属性

IUPAC Name |

tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWGMUMFSVOZRT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434192 | |

| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881310-04-9 | |

| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。